3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazoloquinazoline core, which is a fused heterocyclic system, and is substituted with a 4-chlorophenyl group and a 3,4-dimethoxyphenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the 3,4-dimethoxyphenylethyl group: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification processes: Using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- 6-(3,4-Dimethoxyphenyl)-7-(4-fluorophenyl)-2-methoxy-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
3-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific substitution pattern and the presence of both chlorophenyl and dimethoxyphenylethyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2/c1-32-21-12-7-16(15-22(21)33-2)13-14-27-24-19-5-3-4-6-20(19)31-25(28-24)23(29-30-31)17-8-10-18(26)11-9-17/h3-12,15H,13-14H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUKXIANYVLTEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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